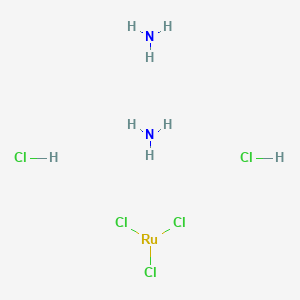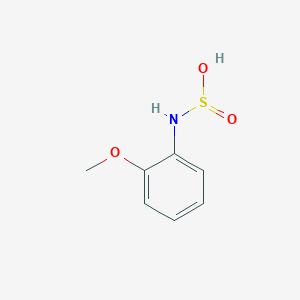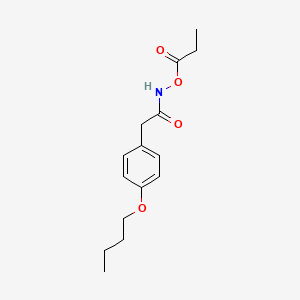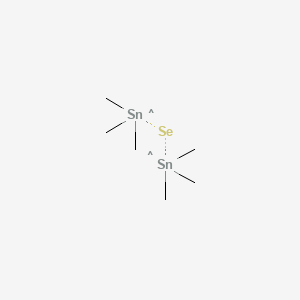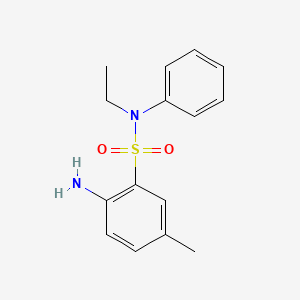
1-Methyl-5-phenylpyrimidiniumiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenylpyrimidiniumiodide is a chemical compound with the molecular formula C11H11IN2 It is a pyrimidinium salt, characterized by the presence of a methyl group at the 1-position and a phenyl group at the 5-position of the pyrimidine ring, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-phenylpyrimidiniumiodide typically involves the reaction of 1-methylpyrimidine with iodobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and an organic solvent like acetonitrile. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenylpyrimidiniumiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in acetone.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of 1-methyl-5-phenylpyrimidine.
Substitution: Formation of 1-methyl-5-phenylpyrimidinium chloride or bromide.
Scientific Research Applications
1-Methyl-5-phenylpyrimidiniumiodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenylpyrimidiniumiodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on biomolecules, leading to the formation of stable complexes. This interaction can disrupt normal cellular processes, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-5-phenylpyrimidiniumiodide can be compared with other similar compounds, such as:
- 1-Methyl-5-phenylpyrimidinium chloride
- 1-Methyl-5-phenylpyrimidinium bromide
- 1-Methyl-5-phenylpyrimidine
Uniqueness: The presence of the iodide ion in this compound imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloride and bromide counterparts. This makes it particularly useful in specific synthetic applications where iodide is preferred.
Properties
CAS No. |
56162-62-0 |
|---|---|
Molecular Formula |
C11H11IN2 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrimidin-1-ium;iodide |
InChI |
InChI=1S/C11H11N2.HI/c1-13-8-11(7-12-9-13)10-5-3-2-4-6-10;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
KTHWBOOPWNWUJP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC(=CN=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


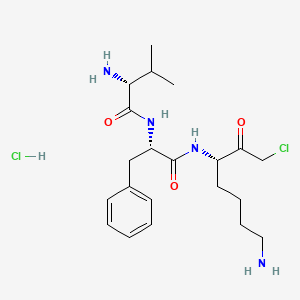
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
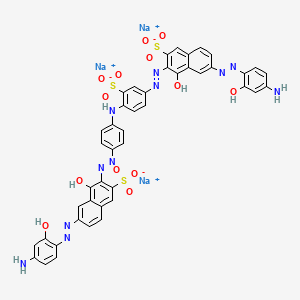

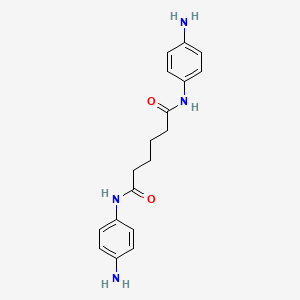
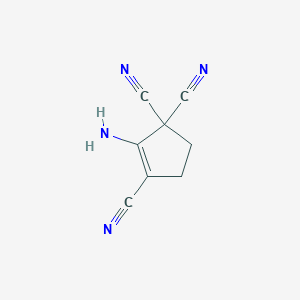
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
